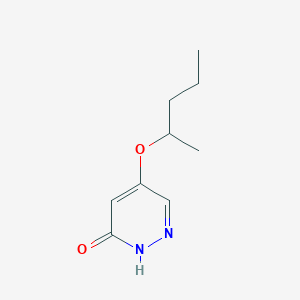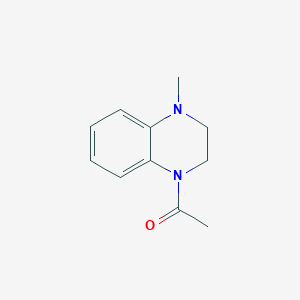
3-Chloro-3-(2-phenylethyl)-3H-diazirene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-chloro-3-phenethyl-3H-diazirine typically involves the following steps:
Tosylation: The oxime is then tosylated using tosyl chloride in the presence of a base.
Ammonia Treatment: The tosylated oxime is treated with ammonia to form the diaziridine.
Oxidation: The diaziridine is oxidized to the diazirine using reagents such as iodine and triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反应分析
3-Chloro-3-phenethyl-3H-diazirine undergoes various chemical reactions, including:
Photochemical Reactions: Upon exposure to ultraviolet light, it generates carbenes that can insert into C-H, O-H, and N-H bonds.
Thermal Reactions: Heating the compound also produces carbenes, which can participate in similar insertion reactions.
Substitution Reactions: The chlorine atom can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include ultraviolet light sources, heat, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-Chloro-3-phenethyl-3H-diazirine has a wide range of applications in scientific research:
作用机制
The primary mechanism of action of 3-chloro-3-phenethyl-3H-diazirine involves the generation of carbenes upon photochemical or thermal activation . These carbenes can rapidly insert into nearby C-H, O-H, or N-H bonds, forming new covalent bonds. This reactivity makes the compound a valuable tool for labeling and crosslinking applications.
相似化合物的比较
3-Chloro-3-phenethyl-3H-diazirine can be compared with other diazirines such as:
3-Chloro-3-methyl-3H-diazirine: Similar in structure but with a methyl group instead of a phenethyl group.
Trifluoromethyl aryl diazirines: These compounds have a trifluoromethyl group and are widely used in biological target identification.
The uniqueness of 3-chloro-3-phenethyl-3H-diazirine lies in its specific reactivity and the ability to generate carbenes under controlled conditions, making it suitable for a variety of applications.
属性
CAS 编号 |
104678-37-7 |
|---|---|
分子式 |
C9H9ClN2 |
分子量 |
180.63 g/mol |
IUPAC 名称 |
3-chloro-3-(2-phenylethyl)diazirine |
InChI |
InChI=1S/C9H9ClN2/c10-9(11-12-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI 键 |
QCRPUMDCRFOXJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC2(N=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol](/img/structure/B11909639.png)





![Pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11909672.png)

![Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B11909677.png)

![8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11909702.png)

